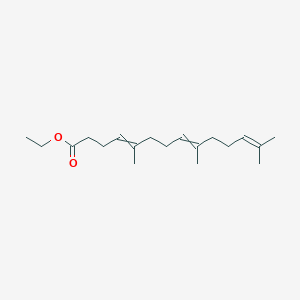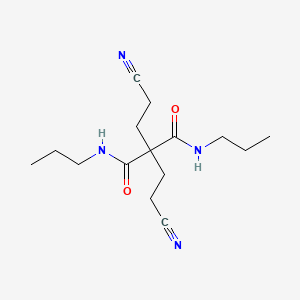
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide is an organic compound with the molecular formula C13H18N2O4 It is a derivative of malonic acid and is characterized by the presence of two cyanoethyl groups and two propyl groups attached to a propanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide typically involves the cyanoethylation of diethyl malonate. The process begins with the reaction of diethyl malonate with acrylonitrile in the presence of an alkaline catalyst such as potassium carbonate. The reaction is carried out in a solvent like ethyl acetate under controlled conditions to obtain the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized to improve yield and selectivity. The reaction mixture of diethyl malonate and an alkaline catalyst is introduced into a continuous reactor, followed by the addition of acrylonitrile. The product is then separated and purified using techniques such as rectification and high vacuum distillation .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the propyl groups provide hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid used in various organic syntheses.
Dimethyl malonate: Another ester of malonic acid with similar reactivity.
Diethyl 2-(2-cyanoethyl)malonate: A closely related compound with similar structural features.
Uniqueness
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide is unique due to the presence of both cyano and propyl groups, which provide a combination of reactivity and hydrophobicity not found in simpler malonate derivatives. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.
Eigenschaften
CAS-Nummer |
59709-15-8 |
|---|---|
Molekularformel |
C15H24N4O2 |
Molekulargewicht |
292.38 g/mol |
IUPAC-Name |
2,2-bis(2-cyanoethyl)-N,N'-dipropylpropanediamide |
InChI |
InChI=1S/C15H24N4O2/c1-3-11-18-13(20)15(7-5-9-16,8-6-10-17)14(21)19-12-4-2/h3-8,11-12H2,1-2H3,(H,18,20)(H,19,21) |
InChI-Schlüssel |
WUPUSJBCIYSPAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)C(CCC#N)(CCC#N)C(=O)NCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


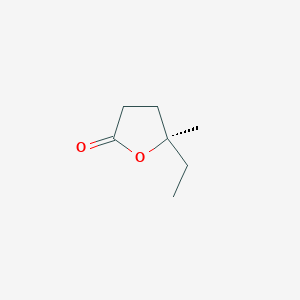
![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14612948.png)
![Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester](/img/structure/B14612954.png)
![4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14612960.png)
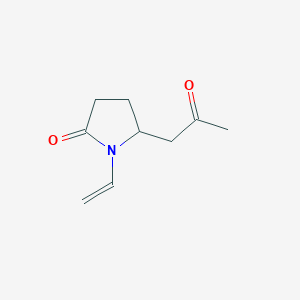
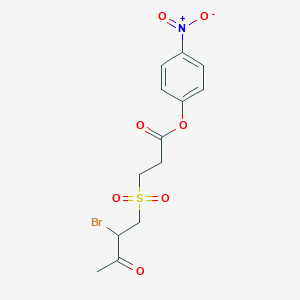

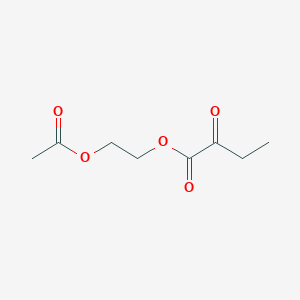
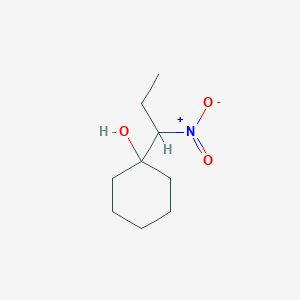
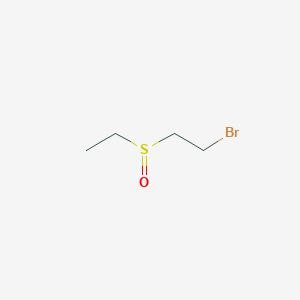
![4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole](/img/structure/B14613011.png)
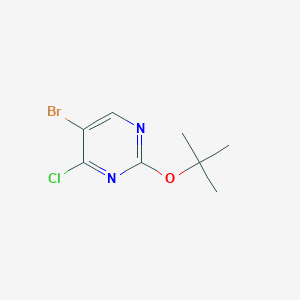
![3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one](/img/structure/B14613023.png)
